
(5-Fluor-2-methylpyridin-3-yl)methanol
Übersicht
Beschreibung
(5-Fluoro-2-methylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Fluoro-2-methylpyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoro-2-methylpyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiopharmazeutische Synthese
Die Verbindung wird bei der Synthese von fluorierten Pyridinen verwendet, die für die Herstellung von bildgebenden Mitteln für die Positronen-Emissions-Tomographie (PET) entscheidend sind. Diese Mittel werden in der lokalen Strahlentherapie bei Krebs eingesetzt, um Tumoren zu visualisieren und gezielt zu behandeln .
Landwirtschaftliche Chemie
In der Landwirtschaft werden fluorierte Pyridine, wie z. B. (5-Fluor-2-methylpyridin-3-yl)methanol, in Leitstrukturen eingeführt, um die physikalischen, biologischen und umweltbezogenen Eigenschaften zu verbessern. Sie sind Teil der Entwicklung neuer landwirtschaftlicher Produkte mit verbesserter Wirksamkeit und reduzierter Umweltbelastung .
Organische Synthese
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere beim Aufbau komplexer Moleküle. Ihr Vorhandensein in einem Molekül kann die Reaktivität und Stabilität des Moleküls erheblich verändern, was sie für die Synthese neuer organischer Verbindungen wertvoll macht .
Pharmazeutische Entwicklung
Fluoratome in Pharmazeutika können die Eigenschaften von Arzneimitteln, wie z. B. Potenz, Selektivität und metabolische Stabilität, stark beeinflussen. This compound wird verwendet, um Fluor in Wirkstoffkandidaten einzubringen, was möglicherweise zu wirksameren Medikamenten führt .
Materialwissenschaft
In der Materialwissenschaft kann die Einführung fluorierter Verbindungen zu Materialien mit einzigartigen Eigenschaften wie erhöhter Lösungsmittelbeständigkeit und thermischer Stabilität führen. Diese Verbindung könnte zur Synthese neuer Materialien mit diesen wünschenswerten Eigenschaften verwendet werden .
Grüne Chemie
Die Verbindung ist an Anwendungen der grünen Chemie beteiligt, bei denen sie in Verfahren eingesetzt wird, die darauf abzielen, die Verwendung und Erzeugung von gefährlichen Stoffen zu reduzieren oder zu eliminieren. Ihr Einsatz in der Durchflusssynthese ist ein Beispiel für einen grüneren Ansatz zur chemischen Produktion .
Katalyse
This compound kann in katalytischen Systemen als Ligand wirken und das Ergebnis chemischer Reaktionen beeinflussen. Es kann die Reaktivität von Katalysatoren modifizieren und effizientere und selektivere Umwandlungen ermöglichen .
Analytische Chemie
In der analytischen Chemie werden fluorierte Pyridine als Standards und Reagenzien verwendet. Ihre einzigartigen Eigenschaften machen sie für den Einsatz in verschiedenen analytischen Techniken wie Chromatographie und Spektroskopie geeignet, um andere Substanzen zu identifizieren und zu quantifizieren .
Eigenschaften
IUPAC Name |
(5-fluoro-2-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASOFZLKOLSCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
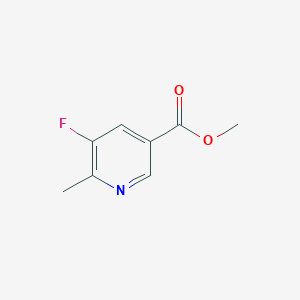
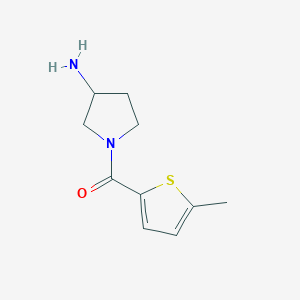

![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid](/img/structure/B1466081.png)
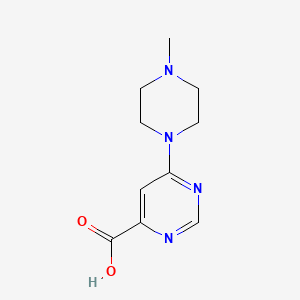
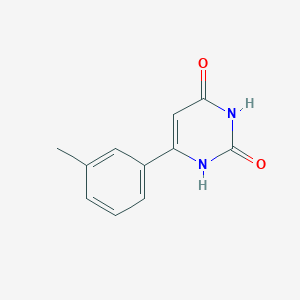

amine](/img/structure/B1466086.png)
![1-[4-Chloro-3-(2,2,2-trifluoroethoxy)-phenyl]-piperazine](/img/structure/B1466087.png)
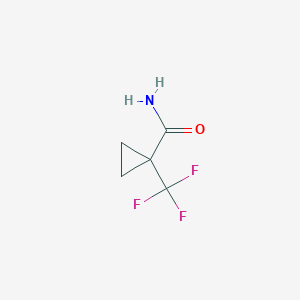
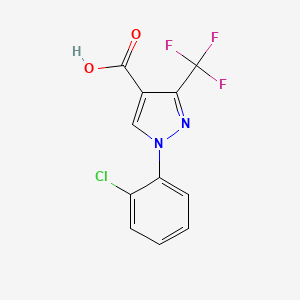


![[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1466099.png)
